Cas no 885524-73-2 (N-cyclopropylthiophene-2-carbonimidoyl chloride)

N-cyclopropylthiophene-2-carbonimidoyl chloride Chemical and Physical Properties
Names and Identifiers
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- N-CYCLOPROPYLTHIOPHENE-2-CARBOXIMIDOYL CHLORIDE
- N-cyclopropylthiophene-2-carbonimidoyl chloride
- NE13635
- (Z)-N-cyclopropylthiophene-2-carbonimidoyl chloride
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- Inchi: 1S/C8H8ClNS/c9-8(10-6-3-4-6)7-2-1-5-11-7/h1-2,5-6H,3-4H2/b10-8-
- InChI Key: OTDDOCSWRCZQEK-NTMALXAHSA-N
- SMILES: Cl/C(/C1=CC=CS1)=N\C1CC1
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 177
- Topological Polar Surface Area: 40.6
Experimental Properties
- Color/Form: NA
- Density: 1.4±0.1 g/cm3
- Boiling Point: 277.5±32.0 °C at 760 mmHg
- Flash Point: 159.5±17.9 °C
N-cyclopropylthiophene-2-carbonimidoyl chloride Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Storage at -4 ℃ (6-12weeks), long storage period at -20 ℃ (1-2years), transport at 0 ℃
N-cyclopropylthiophene-2-carbonimidoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-14695-0.25g |
N-cyclopropylthiophene-2-carbonimidoyl chloride |
885524-73-2 | 95% | 0.25g |
$92.0 | 2023-02-09 | |
Chemenu | CM464019-1g |
N-CYCLOPROPYLTHIOPHENE-2-CARBOXIMIDOYL CHLORIDE |
885524-73-2 | 95%+ | 1g |
$340 | 2023-02-17 | |
Enamine | EN300-14695-0.5g |
N-cyclopropylthiophene-2-carbonimidoyl chloride |
885524-73-2 | 95% | 0.5g |
$175.0 | 2023-02-09 | |
Enamine | EN300-14695-2.5g |
N-cyclopropylthiophene-2-carbonimidoyl chloride |
885524-73-2 | 95% | 2.5g |
$503.0 | 2023-02-09 | |
TRC | A620610-500mg |
N-cyclopropylthiophene-2-carbonimidoyl chloride |
885524-73-2 | 500mg |
$ 340.00 | 2022-06-07 | ||
Aaron | AR00GV31-500mg |
N-CYCLOPROPYLTHIOPHENE-2-CARBOXIMIDOYL CHLORIDE |
885524-73-2 | 95% | 500mg |
$266.00 | 2025-01-24 | |
Enamine | EN300-14695-50mg |
N-cyclopropylthiophene-2-carbonimidoyl chloride |
885524-73-2 | 95.0% | 50mg |
$42.0 | 2023-09-29 | |
Enamine | EN300-14695-250mg |
N-cyclopropylthiophene-2-carbonimidoyl chloride |
885524-73-2 | 95.0% | 250mg |
$92.0 | 2023-09-29 | |
Enamine | EN300-14695-1000mg |
N-cyclopropylthiophene-2-carbonimidoyl chloride |
885524-73-2 | 95.0% | 1000mg |
$256.0 | 2023-09-29 | |
Enamine | EN300-14695-10000mg |
N-cyclopropylthiophene-2-carbonimidoyl chloride |
885524-73-2 | 95.0% | 10000mg |
$1101.0 | 2023-09-29 |
N-cyclopropylthiophene-2-carbonimidoyl chloride Related Literature
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Dan Zhou,Yanhui Liu,Bingjun Shen,Xinle Zhao,Ying Xu,Jian Tian Phys. Chem. Chem. Phys., 2016,18, 7927-7931
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3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
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Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
Additional information on N-cyclopropylthiophene-2-carbonimidoyl chloride
Introduction to N-cyclopropylthiophene-2-carbonimidoyl chloride (CAS No. 885524-73-2)
N-cyclopropylthiophene-2-carbonimidoyl chloride, a compound with the chemical identifier CAS No. 885524-73-2, represents a significant advancement in the realm of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of N-cyclopropylthiophene-2-carbonimidoyl chloride consists of a thiophene ring substituted with a cyclopropyl group and a carbonimidoyl chloride moiety, which together contribute to its distinctive chemical properties and reactivity.
The thiophene core is a well-known heterocyclic aromatic compound that has been extensively studied for its role in various biological processes and pharmaceutical applications. The incorporation of a cyclopropyl group into the thiophene ring enhances the compound's stability and introduces new electronic characteristics, making it a valuable intermediate in organic synthesis. Furthermore, the presence of a carbonimidoyl chloride functional group opens up numerous possibilities for further chemical modifications, enabling the synthesis of more complex derivatives with tailored biological activities.
In recent years, there has been growing interest in exploring the pharmacological potential of thiophene derivatives. These compounds have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer treatments. The specific arrangement of atoms in N-cyclopropylthiophene-2-carbonimidoyl chloride makes it an intriguing candidate for further investigation into its biological effects. Researchers have been particularly interested in how the cyclopropyl group influences the compound's interaction with biological targets, as this can significantly impact its efficacy and selectivity.
One of the most compelling aspects of this compound is its versatility as a building block for more complex molecules. The carbonimidoyl chloride functionality allows for facile reactions such as nucleophilic substitution and amidation, which are commonly employed in drug discovery to create novel pharmacophores. This reactivity has been exploited in several synthetic strategies aimed at developing new therapeutic agents with improved pharmacokinetic properties and reduced side effects.
Recent studies have highlighted the importance of thiophene derivatives in medicinal chemistry due to their ability to modulate various biological pathways. For instance, certain thiophene-based compounds have demonstrated potent activity against enzymes involved in cancer progression. The structural features of N-cyclopropylthiophene-2-carbonimidoyl chloride, including the electron-deficient thiophene ring and the electron-withdrawing carbonimidoyl group, make it an ideal candidate for designing molecules that can selectively interact with disease-causing targets.
The synthesis of N-cyclopropylthiophene-2-carbonimidoyl chloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations, have been employed to construct the desired molecular framework efficiently. These methodologies not only highlight the synthetic prowess of modern chemistry but also underscore the importance of innovative approaches in drug development.
As research continues to uncover new applications for thiophene derivatives, compounds like N-cyclopropylthiophene-2-carbonimidoyl chloride are expected to play a pivotal role in shaping future therapeutic strategies. The combination of structural diversity and functional flexibility makes this class of molecules particularly attractive for drug discovery efforts aimed at addressing unmet medical needs. By leveraging cutting-edge synthetic methodologies and exploring their pharmacological potential, scientists are paving the way for next-generation pharmaceuticals that offer enhanced efficacy and safety profiles.
The development of novel pharmaceuticals is an iterative process that relies heavily on access to high-quality intermediates such as CAS No. 885524-73-2. The availability of well-characterized compounds like this one enables researchers to rapidly screen diverse chemical libraries and identify promising candidates for further optimization. This rapid screening process is essential for accelerating drug discovery pipelines and bringing new treatments to patients more quickly.
In conclusion, N-cyclopropylthiophene-2-carbonimidoyl chloride represents a significant contribution to the field of medicinal chemistry. Its unique structural features and reactivity make it a valuable tool for developing novel therapeutic agents with potential applications across multiple disease areas. As research progresses, this compound is likely to continue influencing advancements in drug discovery and synthetic chemistry, ultimately benefiting patients worldwide through innovative medical solutions.
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